molecular formula C14H16NO4- B12362475 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12362475
M. Wt: 262.28 g/mol
InChI Key: QONNUMLEACJFME-NSHDSACASA-M
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Description

Boc-L-indoline-2-carboxylic acid is a derivative of indoline, a bicyclic organic compound containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions. Boc-L-indoline-2-carboxylic acid is widely used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a Boc group, followed by carboxylation at the 2-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-indoline. This intermediate is then carboxylated using carbon dioxide or a carboxylating agent under suitable conditions to yield Boc-L-indoline-2-carboxylic acid .

Industrial Production Methods: In an industrial setting, the production of Boc-L-indoline-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity Boc-L-indoline-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: Boc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-L-indoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-indoline-2-carboxylic acid and its derivatives depends on the specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine. In medicinal chemistry, Boc-L-indoline-2-carboxylic acid derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved vary depending on the structure and function of the derivative .

Comparison with Similar Compounds

Uniqueness: Boc-L-indoline-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This combination provides stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H16NO4-

Molecular Weight

262.28 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1

InChI Key

QONNUMLEACJFME-NSHDSACASA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-]

Origin of Product

United States

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